1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C17H20N4O4S
- Molecular Weight: 348.42 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied as a c-Jun N-terminal kinase (JNK) inhibitor. JNK plays a crucial role in stress responses and inflammatory processes. The compound acts as a substrate competitive inhibitor that binds to the docking site of JNK, thereby modulating its activity .
Antidiabetic Activity
Research indicates that the compound exhibits significant antidiabetic properties. In vivo studies have demonstrated its efficacy in improving insulin sensitivity in mouse models. The compound's ability to inhibit JNK activity is linked to enhanced glucose metabolism and reduced insulin resistance .
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. By inhibiting JNK signaling pathways, it can induce apoptosis in cancer cells. The structure-activity relationship studies show that modifications to the thiadiazole moiety can enhance its potency against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural modifications influence the biological activity of the compound:
Modification | Effect on Activity |
---|---|
Replacement of thiadiazole with different heterocycles | Decreased JNK inhibition |
Variation of substituents on the phenyl ring | Significant impact on potency |
Alteration in the urea linkage | Modulates binding affinity |
In particular, compounds with electron-withdrawing groups on the phenyl ring showed improved inhibitory activity against JNK compared to those with electron-donating groups .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Case Study 1: Insulin Sensitivity
- Objective: To assess the effect on insulin sensitivity in diabetic mice.
- Results: Significant improvement in glucose tolerance tests was observed post-treatment with the compound.
-
Case Study 2: Cancer Cell Line Testing
- Objective: To evaluate cytotoxic effects on various cancer cell lines.
- Results: The compound exhibited IC50 values in the low micromolar range against several tested lines, indicating potent anticancer activity.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-26-17-11-7-4-8-14(17)20-18(23)19-12-13-22-16-10-6-5-9-15(16)21(2)27(22,24)25/h4-11H,3,12-13H2,1-2H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVEXOHLOPZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.